BTK-IN-3 -

BTK-IN-3

Catalog Number: EVT-1534389
CAS Number:
Molecular Formula: C27H24N6O3
Molecular Weight: 480.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BTK-IN-3 is a potent inhibitor of Bruton’s tyrosine kinase (BTK).
Overview

BTK-IN-3 is a compound classified as a Bruton's tyrosine kinase inhibitor, primarily developed for therapeutic applications in various B-cell malignancies. Bruton's tyrosine kinase plays a crucial role in B-cell receptor signaling, making its inhibition a target for treating conditions such as chronic lymphocytic leukemia and other lymphoproliferative disorders. The compound is part of a broader class of small molecule inhibitors that are being explored for their potential to selectively inhibit the activity of Bruton's tyrosine kinase, thereby disrupting the signaling pathways that promote tumor growth and survival.

Source

BTK-IN-3 is synthesized through various chemical methodologies, which involve the design and modification of existing BTK inhibitor scaffolds. Recent studies have focused on enhancing the pharmacological properties of BTK inhibitors by exploring prodrug strategies and optimizing molecular structures to improve solubility and potency.

Classification

BTK-IN-3 falls under the category of protein kinase inhibitors, specifically targeting the Bruton's tyrosine kinase enzyme. It is classified based on its mechanism of action as a selective covalent inhibitor, which binds to the active site of the enzyme, inhibiting its function.

Synthesis Analysis

Methods

The synthesis of BTK-IN-3 involves several key steps, typically starting from readily available chemical precursors. The synthetic route may include:

  1. Formation of Core Structure: The initial step often involves constructing the core structure that mimics the natural substrate or ligand for Bruton's tyrosine kinase.
  2. Functional Group Modifications: Subsequent steps include introducing functional groups that enhance binding affinity and selectivity towards the target enzyme.
  3. Prodrug Strategy: Recent studies have highlighted the use of prodrug strategies to enhance solubility and bioavailability. For instance, esterification methods can be employed to create derivatives that are more soluble in aqueous environments .

Technical Details

The synthetic pathways generally utilize techniques such as:

  • Molecular Docking: Computational methods are employed to predict binding interactions between BTK-IN-3 and its target, optimizing the design before synthesis.
  • Chemical Reactions: Various reactions such as nucleophilic substitutions, reductions, and acylations are used to construct the desired molecular architecture .
Molecular Structure Analysis

Structure

The molecular structure of BTK-IN-3 can be characterized by its unique arrangement of atoms that allows for effective interaction with Bruton's tyrosine kinase. Typically, it features:

  • A central aromatic or heteroaromatic ring system.
  • Functional groups that facilitate hydrogen bonding and hydrophobic interactions with the enzyme's active site.

Data

Chemical Reactions Analysis

Reactions

BTK-IN-3 undergoes several chemical reactions during its synthesis and when interacting with biological targets:

  1. Covalent Bond Formation: The compound forms covalent bonds with specific amino acid residues in Bruton's tyrosine kinase, leading to irreversible inhibition.
  2. Hydrolysis: In biological systems, prodrugs may undergo hydrolysis to release active forms of BTK inhibitors.

Technical Details

The kinetics of these reactions can be studied using various biochemical assays that measure binding affinity (e.g., IC50 values), which reflect how effectively BTK-IN-3 inhibits its target under physiological conditions .

Mechanism of Action

Process

BTK-IN-3 exerts its pharmacological effects by binding to the active site of Bruton's tyrosine kinase. This binding prevents ATP from accessing the kinase domain, thereby inhibiting phosphorylation events critical for B-cell activation and proliferation.

Data

Studies have demonstrated that effective inhibition leads to decreased downstream signaling through pathways such as NF-kB activation, ultimately resulting in reduced cell survival and proliferation in malignant B-cells .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Typically solid at room temperature.
  • Solubility: Varies based on structural modifications; efforts are made to enhance aqueous solubility through prodrug strategies.

Chemical Properties

  • Stability: The stability of BTK-IN-3 under physiological conditions is crucial for its effectiveness; studies often assess this through degradation pathways.
  • Reactivity: The compound's reactivity profile includes interactions with nucleophiles due to electrophilic centers introduced during synthesis.

Relevant data regarding these properties are often derived from stability studies and solubility assessments conducted during preclinical evaluations .

Applications

BTK-IN-3 is primarily explored for its therapeutic potential in treating B-cell malignancies such as:

  • Chronic lymphocytic leukemia
  • Non-Hodgkin lymphoma
    These applications leverage its ability to selectively inhibit Bruton's tyrosine kinase, thereby disrupting critical signaling pathways involved in tumor growth and survival.
Molecular Characterization of Bruton’s Tyrosine Kinase (BTK)

Structural Domains and Functional Motifs of BTK

BTK exemplifies a multidomain non-receptor tyrosine kinase, with its structural organization dictating precise spatiotemporal regulation. The N-terminal pleckstrin homology (PH) domain (residues 1–175) binds phosphatidylinositol (3,4,5)-trisphosphate (PIP3) on plasma membranes, enabling membrane recruitment and activation. Pathogenic missense mutations (e.g., R28C) within this domain disrupt lipid binding, preventing membrane localization and causing X-linked agammaglobulinemia (XLA) by impairing B-cell maturation [1] [2]. Structural analyses reveal that XLA-causing mutations cluster at the positively charged PIP3-binding pocket, directly compromising phosphoinositide affinity [2]. Additionally, inositol hexakisphosphate (IP6) induces transient PH-TH dimerization, revealing a membrane-independent activation mechanism [10].

The tandem SH3-SH2 domains (residues 217–400) mediate protein-protein interactions critical for signal propagation. The SH3 domain associates with proline-rich sequences in adaptors like BCAP, while the SH2 domain recognizes phosphotyrosine motifs (e.g., on BLNK/SLP-65). These interactions position BTK within the B-cell receptor (BCR) signalosome [9]. Autoinhibitory intramolecular contacts between the SH3 domain, SH2-kinase linker, and kinase domain maintain BTK in a closed conformation; disruption of these contacts induces activation [6]. Pathogenic mutations within these domains (e.g., frameshifts in SH3) cause aberrant protein folding and XLA [1].

The catalytic kinase domain (KD, residues 400–659) features a bilobed architecture common to protein kinases. Activation requires phosphorylation at Tyr551 (by Src-family kinases or SYK) and autophosphorylation at Tyr223 in the SH3 domain. Tyr551 phosphorylation reorients the activation loop, enhancing substrate access and catalytic efficiency [2] [7]. Missense mutations (e.g., M487T) within the KD disrupt ATP binding or phosphotransfer activity, directly causing XLA [1]. Structural modeling indicates these mutations destabilize the kinase fold or alter conserved catalytic residues [1].

Table 1: Functional Domains of BTK and Pathogenic Mutations

DomainStructural FeaturesFunctional RoleDisease-Linked Mutations
PH (1-175)β-sandwich with C-terminal α-helix; PIP3-binding pocketMembrane recruitment via PIP3/IP6 bindingR28C, T33P, V64D (XLA)
TH (176-217)Zinc-binding motif (Zn2+ coordinated by Cys179, His185, Cys187)Stabilizes PH-TH interface; dimerization scaffoldCys187Arg (XLA)
SH3 (218-274)β-barrel with proline-binding grooveAutoinhibition; protein interactions (e.g., WASP)Frameshift deletions (XLA)
SH2 (275-359)Phosphotyrosine-binding pocketPhosphodependent interactions (e.g., pBLNK)E348K (XLA)
Kinase (360-659)Bilobed catalytic core; activation loop (Tyr551)Substrate phosphorylation; autoregulationM487T, L542F, R562G (XLA)

BTK Isoforms and Post-Translational Modifications

Beyond canonical full-length BTK (p77), alternative isoforms exhibit distinct expression patterns and functions. The oncogenic isoform p65BTK, overexpressed in colon carcinomas, originates from an alternative first exon (exon 1b) and lacks most of the PH domain. Its translation is driven by an internal ribosome entry site (IRES) in the 5’UTR and regulated by heterogeneous nuclear ribonucleoprotein K (hnRNPK), which binds AU-rich elements under ERK1/2 control [7]. p65BTK exhibits constitutive transforming activity dependent on RAS/ERK signaling and is indispensable for RAS-mediated oncogenesis in epithelial cells [7]. Dominant-negative isoforms (e.g., p56Btk/p69Btk) in leukemic cells lack kinase activity but retain SH3/SH2 domains, sequestering signaling partners [9].

Post-translational modifications (PTMs) dynamically regulate BTK activity and stability. Phosphorylation at Tyr551 is obligatory for catalytic activation, while Tyr223 autophosphorylation sustains activity. Ser21 phosphorylation within the PH domain by PKCβ negatively regulates PIP3 binding, attenuating membrane recruitment [9]. Ubiquitination (e.g., K435) by c-CBL targets BTK for proteasomal degradation, limiting signal duration [3]. Reversible cysteine oxidation in the catalytic domain (e.g., Cys481) modulates enzymatic activity under oxidative stress, linking BTK to redox sensing in innate immunity [3] [5].

Evolutionary Conservation Within the TEC Kinase Family

BTK belongs to the evolutionarily conserved TEC kinase family, which arose before metazoan diversification. A primordial TEC homolog exists in Monosiga brevicollis (choanoflagellate), indicating premetazoan origins (~650 MYA) [8]. Vertebrate-specific gene duplications generated five paralogs: BTK, BMX, ITK, TEC, and TXK. BTK orthologs exhibit high sequence conservation: human BTK shares >80% identity with its fruit fly homolog Btk29A (Type 2 isoform), particularly in the kinase domain (>90%) [4] [8]. Functional conservation is evident in Btk29A−/− flies, which show reduced lifespan and genitalia defects, phenocopying murine XID [4].

In teleosts (e.g., grouper, Epinephelus coioides), BTK retains critical domain architecture and immune functions. EcBTK contains PH, TH, SH3, SH2, and kinase domains, with 64% amino acid identity to human BTK. Its expression surges in skin/gills post-parasitic infection (Cryptocaryon irritans), and it activates NF-κB in HEK293T cells, underscoring conserved roles in pathogen defense [10]. Lamprey BTK is upregulated in LPS-stimulated leukocytes, suggesting ancient involvement in innate immunity [10].

Table 2: Evolutionary Conservation of BTK Across Species

SpeciesDivergence Time (MYA)Conservation FeaturesFunctional Evidence
Homo sapiens (Human)-Reference structure; 5 domains with Tyr551/Tyr223BCR signaling; XLA pathogenesis
Mus musculus (Mouse)~9098% kinase domain identity; XID mutation (R28C)Impaired B1 cell development; humoral defects
Drosophila melanogaster (Fruit fly)~800Btk29A Type 2: >80% identity; conserved SH3-SH2-KDLethality rescue by human BTK; courtship defects
Epinephelus coioides (Grouper)~45064% identity; PH-TH-SH3-SH2-KD domainsNF-κB activation; mucosal immunity vs. parasites
Monosiga brevicollis (Choanoflagellate)>650TEC homolog with SH3-SH2-KD domainsPredicted phosphoregulation

Compound Names Mentioned

  • BTK-IN-3
  • Ibrutinib
  • Fenebrutinib (GDC-0853)
  • LFM-A13
  • Evobrutinib
  • Tolebrutinib
  • Acalabrutinib
  • Zanubrutinib
  • Orelabrutinib
  • Pirtobrutinib

Properties

Product Name

BTK-IN-3

IUPAC Name

2-[3-(Quinoxalin-6-ylaminomethyl)-furan-2-carbonyl]-2,3,4,9-tetrahydro-1H-b-carboline-3(R)-carboxylic acid methylamide

Molecular Formula

C27H24N6O3

Molecular Weight

480.53

InChI

InChI=1S/C27H24N6O3/c1-28-26(34)24-13-19-18-4-2-3-5-20(18)32-23(19)15-33(24)27(35)25-16(8-11-36-25)14-31-17-6-7-21-22(12-17)30-10-9-29-21/h2-12,24,31-32H,13-15H2,1H3,(H,28,34)/t24-/m1/s1

InChI Key

WHELPQVBBOUXAO-XMMPIXPASA-N

SMILES

O=C([C@@H]1N(C(C2=C(CNC3=CC=C4N=CC=NC4=C3)C=CO2)=O)CC5=C(C6=C(N5)C=CC=C6)C1)NC

Solubility

Soluble in DMSO

Synonyms

BTKIN3; BTKIN-3; BTK-IN3; BTK IN-3; BTK-IN 3; BTK-IN-3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.